molecular formula C11H22N2O B7587424 N-(2-methyl-3-piperidin-1-ylpropyl)acetamide

N-(2-methyl-3-piperidin-1-ylpropyl)acetamide

Cat. No. B7587424
M. Wt: 198.31 g/mol
InChI Key: GOINMHJWEKJPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-piperidin-1-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of medicine. It is a derivative of propylhexedrine, which is a stimulant used to treat nasal congestion. MPAA has been found to have various pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. This may explain its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may explain its stimulant-like effects. Additionally, N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have antioxidant properties, which may be beneficial for treating conditions such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret study results.

Future Directions

There are several potential future directions for research on N-(2-methyl-3-piperidin-1-ylpropyl)acetamide. One area of interest is its potential use as a treatment for pain and inflammation. Additionally, N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have anxiolytic effects, suggesting its potential use as a treatment for anxiety disorders. Further research is needed to fully understand the pharmacological properties of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide involves the reaction of 2-methyl-3-piperidinone with propylamine, followed by acetylation with acetic anhydride. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have analgesic effects in animal models of pain, suggesting its potential use as a pain reliever. Additionally, N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(2-methyl-3-piperidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10(8-12-11(2)14)9-13-6-4-3-5-7-13/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOINMHJWEKJPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-piperidin-1-ylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.